4-Amino-5-bromo-2-chloropyridine
Overview
Description
4-Amino-5-bromo-2-chloropyridine is a versatile organic compound with the molecular formula C5H4BrClN2. It is a halogenated pyridine derivative, featuring an amino group at the 4-position, a bromo group at the 5-position, and a chloro group at the 2-position. This compound is of interest in various fields of chemistry, biology, medicine, and industry due to its unique chemical properties and reactivity.
Scientific Research Applications
4-Amino-5-bromo-2-chloropyridine is widely used in scientific research due to its reactivity and versatility. It serves as a building block in the synthesis of various pharmaceuticals, agrochemicals, and organic materials. Its applications include:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of biological systems and the development of bioactive compounds.
Medicine: Utilized in the design and synthesis of therapeutic agents and drug candidates.
Industry: Applied in the production of dyes, pigments, and other industrial chemicals.
Safety and Hazards
4-Amino-5-bromo-2-chloropyridine is classified as Acute Tox. 3 Oral - Eye Irrit. 2 - Skin Irrit. 2 according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It causes skin irritation, serious eye irritation, and may cause respiratory irritation. It is harmful if swallowed or in contact with skin .
Mechanism of Action
Target of Action
It is known that this compound can be used in organic synthesis or as a reaction reagent, and can also be used in the preparation of kinase inhibitors .
Mode of Action
It is known to be a pyridine analogue of a halogenated element . It is also known to readily undergo Suzuki-Miyaura coupling , a type of palladium-catalyzed carbon-carbon bond-forming reaction .
Biochemical Pathways
Given its use in the preparation of kinase inhibitors , it may be involved in pathways related to kinase activity.
Result of Action
Given its use in the preparation of kinase inhibitors , it may have effects related to the inhibition of kinase activity.
Biochemical Analysis
Biochemical Properties
It is known that this compound can be used in the preparation of kinase inhibitors . Kinases are enzymes that play a crucial role in cellular processes such as signal transduction, cell division, and metabolism. The interaction between 4-Amino-5-bromo-2-chloropyridine and these enzymes could potentially influence these processes.
Molecular Mechanism
It is known to undergo Suzuki-Miyaura coupling with phenylboronic acid , a reaction that forms carbon-carbon bonds and is widely used in organic synthesis. This suggests that this compound could interact with biomolecules, potentially inhibiting or activating enzymes and influencing gene expression.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Amino-5-bromo-2-chloropyridine can be synthesized through several methods, including halogenation of pyridine derivatives and subsequent amination. The reaction conditions typically require the use of brominating agents such as bromine (Br2) and amination reagents like ammonia (NH3) or an amine source under controlled temperature and pressure conditions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound is often carried out using continuous flow reactors or batch processes to ensure high yield and purity. The choice of reagents and catalysts is optimized to minimize by-products and enhance the efficiency of the reaction.
Chemical Reactions Analysis
Types of Reactions: 4-Amino-5-bromo-2-chloropyridine undergoes various types of chemical reactions, including oxidation, reduction, substitution, and coupling reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles under acidic or basic conditions.
Coupling Reactions: Suzuki-Miyaura coupling reactions are commonly used, involving boronic acids and palladium catalysts.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, substituted pyridines, and coupled products, depending on the specific reaction conditions and reagents used.
Comparison with Similar Compounds
4-Amino-5-bromo-2-chloropyridine is similar to other halogenated pyridines, such as 2-chloropyridine, 3-bromopyridine, and 4-aminopyridine. its unique combination of amino, bromo, and chloro substituents gives it distinct chemical properties and reactivity compared to these compounds. The presence of multiple halogen atoms enhances its reactivity and makes it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
5-bromo-2-chloropyridin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrClN2/c6-3-2-9-5(7)1-4(3)8/h1-2H,(H2,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGZWZNBANVSZLM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1Cl)Br)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10653228 | |
Record name | 5-Bromo-2-chloropyridin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10653228 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.45 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
857730-21-3 | |
Record name | 5-Bromo-2-chloropyridin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10653228 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Amino-5-bromo-2-chloropyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.